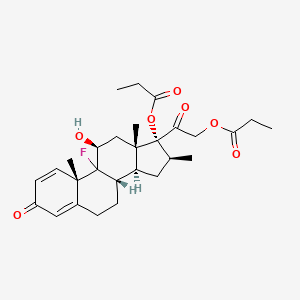
Benzyltrimethylammonium tetrachloroiodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyltrimethylammonium tetrachloroiodate is a compound that combines a quaternary ammonium salt with a trichloroiodane moiety. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyltrimethylammonium tetrachloroiodate typically involves the reaction of benzyl chloride with trimethylamine to form benzyl(trimethyl)azanium chloride. This intermediate is then reacted with trichloroiodane under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Benzyltrimethylammonium tetrachloroiodate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl alcohol and benzaldehyde.
Reduction: It can be reduced to form benzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Alkyl halides and other nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyltrimethylammonium tetrachloroiodate has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of Benzyltrimethylammonium tetrachloroiodate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various products .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyltrimethylammonium chloride
- Benzyltriethylammonium chloride
- Trimethylbenzylammonium hydroxide
Uniqueness
Benzyltrimethylammonium tetrachloroiodate is unique due to its combination of a quaternary ammonium salt and a trichloroiodane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
benzyl(trimethyl)azanium;trichloro-λ3-iodane;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.Cl3I.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;1-4(2)3;/h4-8H,9H2,1-3H3;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYUWIAKZOERLM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[Cl-].ClI(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl4IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B8023744.png)





![(1R,6R,8S,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8023792.png)


![2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane](/img/structure/B8023813.png)


![2,2'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methylphenol]](/img/structure/B8023838.png)

